molecular formula C18H14N4OS2 B2376427 N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1170991-58-8

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B2376427
CAS No.: 1170991-58-8
M. Wt: 366.46
InChI Key: WZTNXQBBPNOAHK-UHFFFAOYSA-N
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Description

“N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide” is a compound that likely contains a thiadiazole nucleus . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It’s a common and integral feature of a variety of natural products and medicinal agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involved confirming the molecular structures of the synthesized derivatives by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to other thiadiazole derivatives . The thiadiazole nucleus is present as a core structural component in an array of drug categories .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the reaction of 4-amino-3-(4-(methylsulfonyl)benzyl)-1H-1,2,4-triazole-5(4H)-thione with different substituted phenacyl bromide derivatives in ethanol afforded 6-substituted-3-(4-(methylsulfonyl)benzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazines .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be similar to other thiadiazole derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .

Scientific Research Applications

Anti-Tumor Properties

  • A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety, similar to N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide, demonstrated potent anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

Supramolecular Gelators

  • N-(thiazol-2-yl) benzamide derivatives, which are structurally related, have been used as supramolecular gelators, showing potential in the field of crystal engineering (Yadav & Ballabh, 2020).

Anticancer Evaluation

  • Research on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed significant anticancer activities against various cancer cell lines, suggesting potential applications for similar compounds (Ravinaik et al., 2021).

Novel Heterocyclic Synthesis

  • The synthesis of novel thiazole-based heterocycles like 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles has been documented, which could have implications for the development of new pharmaceutical compounds (Kariuki et al., 2022).

Antimycobacterial Screening

  • Research on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives demonstrated promising antimycobacterial activity, which suggests potential uses for related compounds in treating mycobacterial infections (Nayak et al., 2016).

Antibacterial and Antifungal Activity

  • Synthesis of thiazole-based 1,3,4-oxadiazoles heterocycles and subsequent studies have shown these compounds to possess notable antibacterial and antifungal activities, indicating the relevance of similar compounds in antimicrobial research (Desai et al., 2016).

Properties

IUPAC Name

N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS2/c1-12-10-16(20-17(23)13-6-3-2-4-7-13)22(21-12)18-19-14(11-25-18)15-8-5-9-24-15/h2-11H,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTNXQBBPNOAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC(=CS3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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